molecular formula C14H15N3O3S B3017877 (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one CAS No. 471886-13-2

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one

Cat. No.: B3017877
CAS No.: 471886-13-2
M. Wt: 305.35
InChI Key: YMKHDGKVRWIXGG-UXIXBDGISA-N
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Description

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one is a synthetic thiazolidinone derivative supplied for research purposes. This compound is characterized by a Z,Z conformation at the exocyclic C=C and C=N bonds, a feature common to bioactive thiazolidinones that is often confirmed by 1H NMR spectroscopy . As part of the 4-thiazolidinone class, this compound is a subject of interest in medicinal chemistry for developing new antimicrobial agents . Thiazolidinone derivatives have demonstrated significant antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and E. coli, with some analogs exhibiting potency higher than reference drugs such as ampicillin and streptomycin . They also display broad-spectrum antifungal activity, in some cases surpassing the potency of ketoconazole . The mechanism of action for these compounds is under investigation; molecular docking studies suggest that antibacterial activity may involve inhibition of the bacterial enzyme MurB, while antifungal effects may involve inhibition of fungal CYP51 (14α-lanosterol demethylase) and dihydrofolate reductase . Beyond antimicrobial applications, the thiazolidinone core is a versatile scaffold in synthetic organic chemistry for constructing more complex molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-3-ethyl-2-ethylimino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-6-5-7-11(8-10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKHDGKVRWIXGG-IDKACCCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one typically involves the condensation of an appropriate thiazolidinone derivative with an aldehyde or ketone under specific reaction conditions. Common reagents used in the synthesis include:

  • Thiazolidinone derivatives
  • Aldehydes or ketones
  • Catalysts such as acids or bases

The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient mixing and heat transfer
  • Purification steps such as recrystallization or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

Thiazolidin-4-one derivatives exhibit conformational flexibility influenced by substituents. Key comparisons include:

Compound Substituents (Positions) Dihedral Angles (°) Key Interactions Reference
Target Compound 3-Ethyl, 2-ethylimino, 5-(3-nitrobenzylidene) N/A* Inferred C–H⋯O/N, π–π stacking
(2Z,5Z)-5-(4-Nitrobenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]thiazolidin-4-one 3/2-Methoxyphenyl, 5-(4-nitrobenzylidene) 20.92 (thiazole vs. nitrophenyl), 79.29/71.31 (methoxyphenyls) C–H⋯O/N, C–H⋯S, π–π stacking
(2Z,5Z)-2-(4-Aminomethylphenylimino)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenylthiazolidin-4-one Phenyl, aminomethylphenyl, dimethoxybenzylidene N/A Hydrogen bonding, π–π interactions

*Note: The target compound’s geometry is inferred from analogs. The 3-nitro group may reduce planarity compared to 4-nitro derivatives due to steric/electronic effects.

Electronic and Spectroscopic Properties

  • NMR Shifts : Electron-withdrawing nitro groups deshield adjacent protons. For example, in the 4-nitrobenzylidene analog, aromatic protons resonate at δ 7.5–8.5 ppm (¹H NMR), while methoxyphenyl groups show signals near δ 3.8–4.0 ppm (OCH₃) . The target compound’s 3-nitro substituent may further deshield C5-H due to proximity.
  • IR Spectroscopy: Stretching vibrations for C=O (thiazolidinone) appear at ~1700 cm⁻¹, while C=N (imine) occurs near 1600 cm⁻¹. Nitro groups exhibit asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .
  • Ethyl substituents may lower the gap compared to aryl groups due to enhanced electron-donating effects .

Example Pathway for Target Compound:

Synthesize 3-ethyl-2-thioxothiazolidin-4-one from ethylamine and carbon disulfide.

Introduce ethylimino group via condensation with ethylamine.

Perform Knoevenagel condensation with 3-nitrobenzaldehyde under acidic conditions.

Material Science

  • Nonlinear Optics (NLO): Planar thiazolidinones with nitro groups exhibit NLO properties due to charge-transfer transitions .
  • Crystal Engineering : Arylidene derivatives form 3D architectures via C–H⋯O/N and π–π interactions, critical for optoelectronic applications .

Biological Activity

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazolidine ring, an ethyl imine group, and a nitrobenzylidene moiety, which are critical for its biological activity.

Research indicates that thiazolidine derivatives can interact with various biological pathways:

  • Antioxidant Activity : Thiazolidines have been shown to reduce oxidative stress by scavenging free radicals and enhancing the antioxidant defense system.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory properties.
  • Antidiabetic Potential : Thiazolidines are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Antioxidant Activity

A study evaluated the antioxidant potential of thiazolidine derivatives, including this compound. The compound demonstrated significant free radical scavenging activity in vitro, comparable to standard antioxidants like ascorbic acid. This suggests potential utility in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, the compound was administered to assess its impact on inflammatory markers. Results indicated a marked reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that it effectively modulates inflammatory responses.

Antidiabetic Properties

Research involving diabetic rat models showed that treatment with this compound led to significant improvements in blood glucose levels and lipid profiles. The compound enhanced insulin sensitivity and reduced hyperglycemia, indicating its potential as an antidiabetic agent.

Case Studies

StudyModelFindings
Study 1Diabetic RatsSignificant reduction in blood glucose levels after administration of the compound.
Study 2Inflammatory ModelsDecreased levels of TNF-α and IL-6 were observed post-treatment.
Study 3Oxidative Stress InductionEnhanced antioxidant enzyme activity was noted in treated groups compared to controls.

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